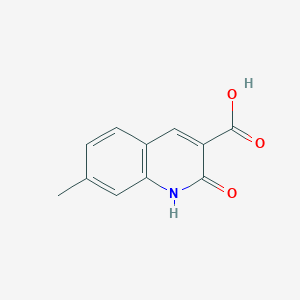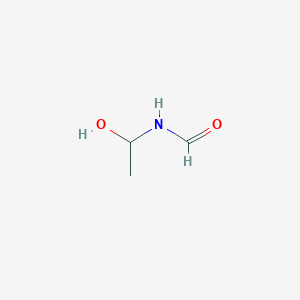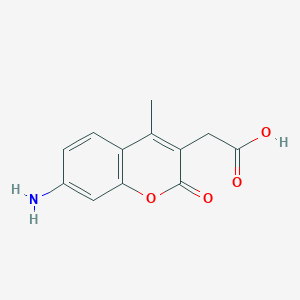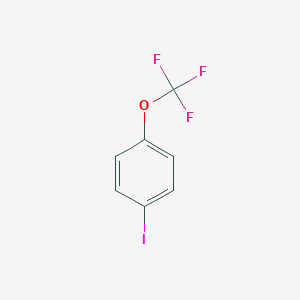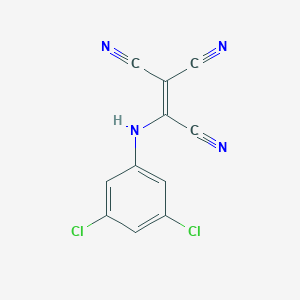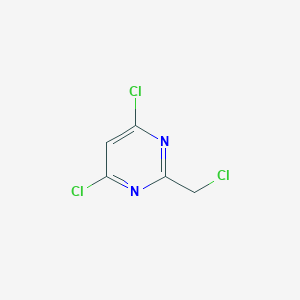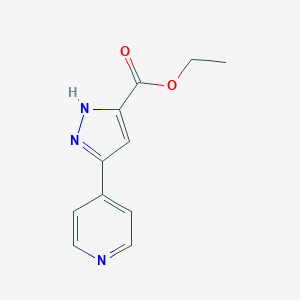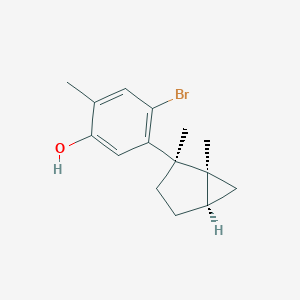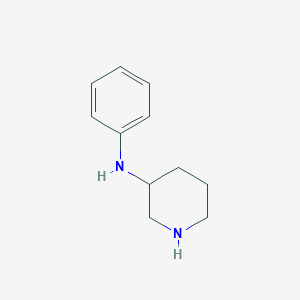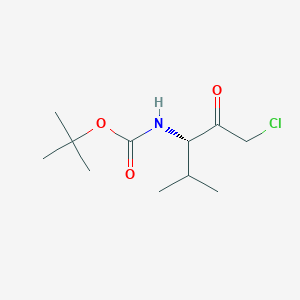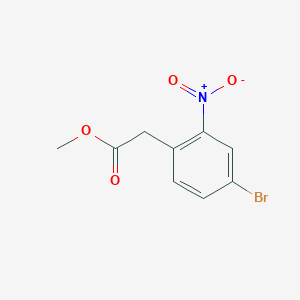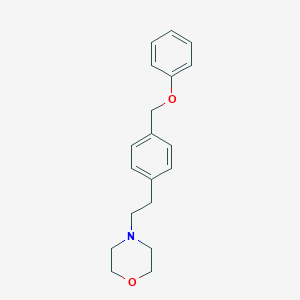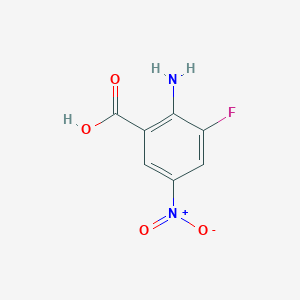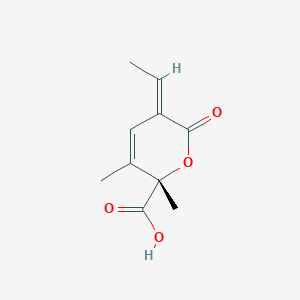
Clivonecic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clivonecic acid is a naturally occurring organic compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of sesquiterpenes and is found in several plants, including Clivia miniata. Clivonecic acid has been studied extensively for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of clivonecic acid is not yet fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways in cells. For example, clivonecic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases.
Biochemische Und Physiologische Effekte
Clivonecic acid has been shown to have several biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect cells from oxidative damage. Additionally, clivonecic acid has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of clivonecic acid is that it is a naturally occurring compound, which makes it relatively easy to obtain. Additionally, it has been shown to possess several biological activities, making it a promising candidate for the development of new therapeutics. However, one limitation of clivonecic acid is that its yield from natural sources is relatively low, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on clivonecic acid. One area of interest is the development of alternative synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of clivonecic acid and to identify its molecular targets. Finally, more research is needed to determine the safety and efficacy of clivonecic acid in humans, which will be important for the development of new therapeutics based on this compound.
Synthesemethoden
Clivonecic acid can be synthesized from the dried roots of Clivia miniata. The roots are extracted with a solvent, and the extract is then subjected to various chromatographic techniques to isolate the pure compound. The yield of clivonecic acid from Clivia miniata roots is relatively low, which has led to efforts to develop alternative synthesis methods.
Wissenschaftliche Forschungsanwendungen
Clivonecic acid has been the focus of several scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, clivonecic acid has shown anti-cancer activity, with studies indicating that it may be effective against various types of cancer, including breast and colon cancer.
Eigenschaften
CAS-Nummer |
19776-81-9 |
|---|---|
Produktname |
Clivonecic acid |
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
(2S,5E)-5-ethylidene-2,3-dimethyl-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h4-5H,1-3H3,(H,12,13)/b7-4+/t10-/m0/s1 |
InChI-Schlüssel |
FIUFNZNVZDLYHQ-QBBOHKLWSA-N |
Isomerische SMILES |
C/C=C/1\C=C([C@@](OC1=O)(C)C(=O)O)C |
SMILES |
CC=C1C=C(C(OC1=O)(C)C(=O)O)C |
Kanonische SMILES |
CC=C1C=C(C(OC1=O)(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



